molecular formula C4H7N3O2S B2644878 5-Methyl-1H-imidazole-4-sulfonamide CAS No. 2168999-71-9

5-Methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2644878
CAS No.: 2168999-71-9
M. Wt: 161.18
InChI Key: CCKPVTGGRKQGCJ-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a sulfonamide group at the 4-position

Scientific Research Applications

5-Methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-imidazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a sulfonamide under mild conditions. The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as resinous Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms .

Comparison with Similar Compounds

    1H-Imidazole-4-sulfonamide: Lacks the methyl group at the 5-position.

    5-Methyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

    4-Nitro-1H-imidazole-5-sulfonamide: Features a nitro group at the 4-position instead of a methyl group.

Uniqueness: 5-Methyl-1H-imidazole-4-sulfonamide is unique due to the combination of the methyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-1H-imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-3-4(7-2-6-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKPVTGGRKQGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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